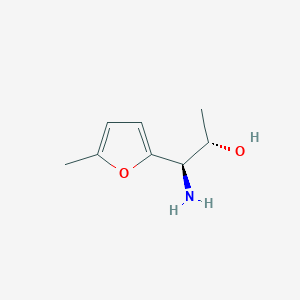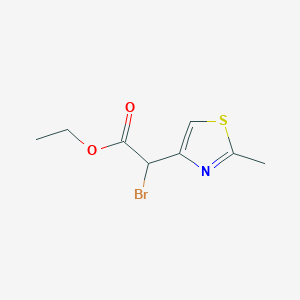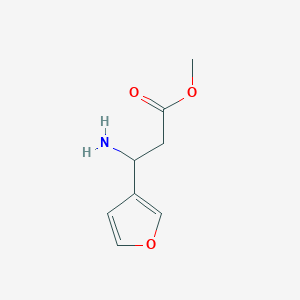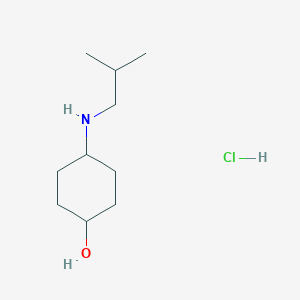
(S)-1-Acetylpyrrolidin-3-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Acetylpyrrolidin-3-YL acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound, in particular, is characterized by its unique structure, which includes a pyrrolidine ring and an acetate group. The (S)-configuration indicates that the compound is chiral, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Acetylpyrrolidin-3-YL acetate typically involves the esterification of (S)-1-Acetylpyrrolidine with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or crystallization can further optimize the production process. Additionally, green chemistry approaches, such as the use of biocatalysts or environmentally friendly solvents, are increasingly being explored to minimize the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Acetylpyrrolidin-3-YL acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (S)-1-Acetylpyrrolidine and acetic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: (S)-1-Acetylpyrrolidine and acetic acid.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-1-Acetylpyrrolidin-3-YL acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-Acetylpyrrolidin-3-YL acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis, releasing acetic acid, which can participate in various biochemical pathways. The pyrrolidine ring may interact with proteins or nucleic acids, influencing their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-Acetylpyrrolidin-3-YL acetate: The enantiomer of the compound with a different three-dimensional arrangement.
Ethyl acetate: A simpler ester with similar chemical properties but lacking the pyrrolidine ring.
Methyl acetate: Another simple ester used in various industrial applications.
Uniqueness
(S)-1-Acetylpyrrolidin-3-YL acetate is unique due to its chiral nature and the presence of both a pyrrolidine ring and an acetate group. This combination of structural features imparts specific chemical and biological properties that distinguish it from other esters and similar compounds.
Eigenschaften
Molekularformel |
C8H13NO3 |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
[(3S)-1-acetylpyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-4-3-8(5-9)12-7(2)11/h8H,3-5H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
ZDRQLZXFQGATCX-QMMMGPOBSA-N |
Isomerische SMILES |
CC(=O)N1CC[C@@H](C1)OC(=O)C |
Kanonische SMILES |
CC(=O)N1CCC(C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13040575.png)

![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13040581.png)



![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13040624.png)

![2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one](/img/structure/B13040633.png)





